(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Description
Properties
CAS No. |
38263-56-8 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m1/s1 |
InChI Key |
UYLYISCHTFVYHN-SRQIZXRXSA-N |
SMILES |
C1CC2C(CC1O2)C(=O)O |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1O2)C(=O)O |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis via Lipase-Catalyzed Acetylation/Deacetylation
One well-documented approach to preparing (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves enantioselective enzymatic resolution techniques. Lipase-catalyzed acetylation and deacetylation reactions have been employed to obtain highly enantiomerically pure 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene derivatives, precursors to the target acid. This method leverages the enzyme's stereoselectivity to differentiate between enantiomers, allowing for selective transformation and isolation of the desired stereoisomer.
- The enzymatic process typically involves acetylation of racemic alcohol intermediates followed by selective hydrolysis to yield the (1R,2S,4S) enantiomer.
- This method was reported to provide good enantiomeric excess and yields, making it suitable for producing chiral building blocks for further functionalization.
Key reference: Wirz et al., 2010, Tetrahedron: Asymmetry.
Acid-Catalyzed Cyclization of Epoxy Alcohols
A classical and efficient chemical method involves the acid-catalyzed cyclization of cis-epoxycyclohexanol derivatives to form the 7-oxabicyclo[2.2.1]heptane skeleton with the desired exo-hydroxy configuration at the 2-position, which can then be oxidized to the carboxylic acid.
- Strong acids such as sulfuric acid, methanesulfonic acid, or arylsulfonic acids (notably p-toluenesulfonic acid) catalyze the intramolecular ring closure.
- The reaction is generally conducted in inert solvents like toluene or methylene chloride at temperatures ranging from 0°C to 50°C, preferably 10–30°C.
- The molar ratio of acid to epoxy-alcohol is carefully controlled (typically 0.01 to 0.10) to optimize yield and selectivity.
- This method yields predominantly the 2-exo-hydroxy isomer, which is a direct precursor to the carboxylic acid after oxidation.
The process can be summarized as:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | cis-Epoxycyclohexanol + p-toluenesulfonic acid | Cyclization to 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane |
| 2 | Oxidation (e.g., with KMnO4 or other oxidants) | Conversion of hydroxy to carboxylic acid |
Key reference: US4554366A.
Continuous Flow Microreactor Adaptation for Safer and Efficient Synthesis
A modern approach to the synthesis of related carbamate derivatives of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves adapting batchwise exothermic reactions to continuous microreactor technology.
- The three-step batch synthesis includes hydrazine quenching and formation of an acylazide intermediate, which are highly exothermic and potentially hazardous.
- By modifying reaction conditions, the process was successfully adapted to continuous flow microreactors, allowing safer operation, precise control, and improved yields (96%, 94%, and 84% for individual steps).
- Although this method focuses on carbamate derivatives, the initial acid precursor synthesis steps are analogous and can benefit from this technology.
Key reference: Organic Process Research & Development, 2009.
General Synthetic Considerations and Notes
- The stereochemistry (1R,2S,4S) is crucial and is controlled by the choice of starting materials, catalysts, and reaction conditions.
- The bicyclic structure is sensitive to reaction conditions; thus, temperature, solvent, and acid strength must be optimized.
- Purification often involves conventional techniques such as crystallization or chromatography.
- The compound’s molecular formula is C7H10O3 with a molecular weight of 142.15 g/mol.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|---|
| Lipase-catalyzed enantioselective acetylation/deacetylation | Racemic alcohol intermediates | Lipase enzymes | Mild, enzymatic conditions | High enantiomeric excess | Biocatalytic, stereoselective |
| Acid-catalyzed cyclization of epoxy alcohols | cis-Epoxycyclohexanol | p-Toluenesulfonic acid or strong acids | 0–50°C, inert solvent (toluene) | High yield of 2-exo-hydroxy isomer | Classical chemical method |
| Oxidation + acid treatment | 3-Cyclohexen-1-ol derivatives | tert-Butyl hydroperoxide, acid catalyst | Room temp, inert solvent | Good stereoselectivity | One-pot epoxidation and cyclization |
| Continuous microreactor synthesis | (1R,2S,4S)-7-oxabicycloheptane esters | Hydrazine, acylazide intermediates | Continuous flow, controlled temp | High yields (84–96%) | Safer, scalable process for derivatives |
Research Findings and Practical Implications
- Enzymatic methods provide excellent stereochemical control but may require longer reaction times and enzyme availability.
- Acid-catalyzed cyclization is robust and scalable but requires careful control of acid concentration and temperature to avoid side reactions.
- Microreactor technology represents a significant advancement in handling hazardous intermediates safely and efficiently, enabling continuous production.
- The choice of method depends on the desired scale, purity, stereochemical requirements, and downstream applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its bicyclic structure allows for unique reactivity patterns that are exploited in synthetic pathways.
Key Applications :
- Synthesis of Pharmaceuticals : Used as a precursor for creating complex pharmaceutical agents due to its ability to undergo various chemical transformations.
- Ligand Design : Acts as a ligand in coordination chemistry, facilitating the development of new catalysts.
Medicinal Chemistry
Research indicates that (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has potential therapeutic applications.
Case Studies :
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development.
- Neurological Research : Investigated for its effects on neurotransmitter systems, particularly in the context of neuroprotective agents.
Materials Science
The compound's structural characteristics lend themselves to applications in materials science.
Applications :
- Polymer Chemistry : Utilized in the synthesis of novel polymers with enhanced mechanical properties.
- Nanotechnology : Explored for use in nanomaterials where its unique geometry can influence the physical properties of the resultant materials.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Bicyclic Carboxylic Acids with Oxygen Bridges
Key Observations :
Non-Oxygenated Bicyclic Carboxylic Acids
Key Observations :
Pharmacologically Relevant Derivatives
Key Observations :
- Functionalization (e.g., amino, acylamino) tailors compounds for specific biological targets .
- Halogenation (e.g., bromine) enhances binding affinity and stability .
Biological Activity
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, with the chemical formula CHO and CAS number 38263-56-8, is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Weight : 142.15 g/mol
- Purity : 97%
- IUPAC Name : (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Structure :
- SMILES: O=C(O)[C@H]1C[C@@H]2CC[C@H]1O2
1. Anti-inflammatory Effects
Research indicates that derivatives of γ-butyrolactones, which share structural similarities with (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, exhibit significant anti-inflammatory properties. For instance, compounds with similar structural motifs have shown inhibition of key inflammatory mediators such as caspase-1 and phospholipase A1 .
2. Anticancer Activity
Studies have reported that certain bicyclic compounds can exert cytotoxic effects against various cancer cell lines. Although specific data on (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid is limited, its structural analogs have demonstrated IC values in the micromolar range against cancer cells, suggesting potential for anticancer development .
3. Neuroprotective Properties
Compounds related to (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid have been evaluated for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These studies indicate that they may inhibit reactive oxygen species (ROS) production and autophagy processes in neuronal cells .
4. Antioxidant Activity
The antioxidant potential of bicyclic compounds has been explored in various studies, suggesting that they can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .
Case Studies
A review of pharmacological activities highlights several case studies where structurally similar compounds have been tested:
| Compound | Activity | IC | Cell Line/Model |
|---|---|---|---|
| Cembrane-type butyrolactone | Cytotoxic | 34.3 μM | RAW 264.7 |
| Lactoquinomycin | AKT Inhibitor | 0.149 μM | MDA468 |
| Synthetic butyrolactone | Cytotoxic | 0.3 μg/mL | L1210 |
These findings underline the potential of bicyclic compounds like (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid in therapeutic applications.
Q & A
Q. How do industrial synthesis methods differ from laboratory-scale approaches for this compound?
- Industrial : Continuous flow systems improve scalability and reduce costs. Crystallization is preferred over chromatography for purification .
- Lab-scale : Focus on flexibility (e.g., protecting group strategies) and analytical rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
